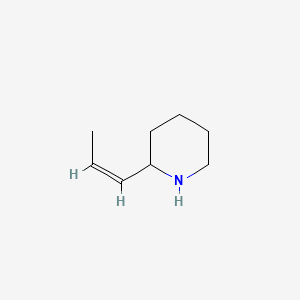

2-((Z)-Prop-1-enyl)piperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

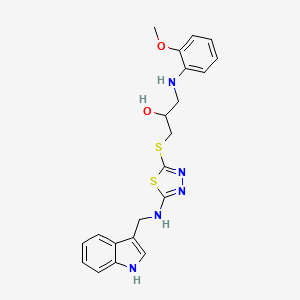

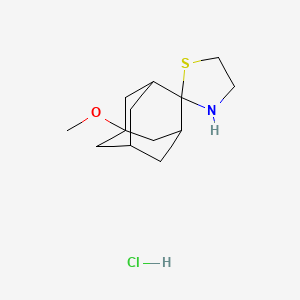

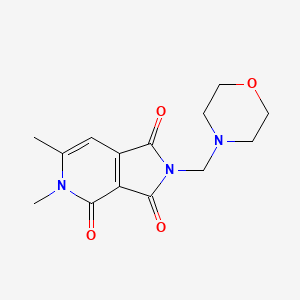

2-((Z)-Prop-1-enil)piperidina es un compuesto orgánico heterocíclico que presenta un anillo de piperidina sustituido con un grupo prop-1-enil en la configuración Z. Los derivados de piperidina son significativos en química medicinal debido a su presencia en varios compuestos farmacológicamente activos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 2-((Z)-Prop-1-enil)piperidina típicamente involucra la ciclación de precursores apropiados. Un método común es la ciclación de derivados de 1,2-diamina con sales de sulfonio en condiciones básicas . Otro enfoque involucra la adición aza-Michael entre diaminas y sales de sulfonio .

Métodos de producción industrial: La producción industrial de derivados de piperidina a menudo emplea reacciones de flujo continuo e irradiación de microondas para mejorar el rendimiento y la eficiencia . El uso de reactivos de Grignard y organoboronatos en reacciones de ciclación también es frecuente .

Análisis De Reacciones Químicas

Tipos de reacciones: 2-((Z)-Prop-1-enil)piperidina experimenta varias reacciones químicas, incluyendo:

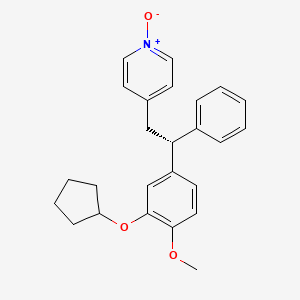

Oxidación: Conversión a los N-óxidos correspondientes.

Reducción: Formación de derivados de piperidina saturados.

Sustitución: Introducción de varios grupos funcionales en el anillo de piperidina.

Reactivos y condiciones comunes:

Oxidación: Utiliza agentes oxidantes como el peróxido de hidrógeno o el ácido m-cloroperbenzoico.

Reducción: Emplea agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.

Sustitución: Involucra reactivos como haluros de alquilo o cloruros de acilo en condiciones básicas o ácidas.

Productos principales: Los principales productos formados a partir de estas reacciones incluyen N-óxidos, piperidinas saturadas y derivados de piperidina sustituidos .

Aplicaciones Científicas De Investigación

2-((Z)-Prop-1-enil)piperidina tiene diversas aplicaciones en la investigación científica:

Mecanismo De Acción

El mecanismo de acción de 2-((Z)-Prop-1-enil)piperidina involucra su interacción con objetivos moleculares y vías específicas. Puede actuar como un inhibidor o modulador de enzimas y receptores, afectando varios procesos bioquímicos. Por ejemplo, se ha demostrado que los derivados de piperidina inhiben la acetilcolinesterasa, lo que impacta en la neurotransmisión .

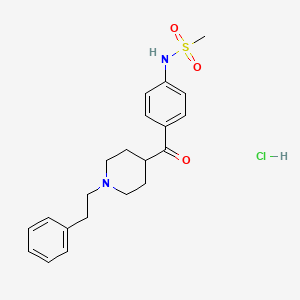

Compuestos similares:

Piperidina: El compuesto padre con un anillo simple de seis miembros que contiene un átomo de nitrógeno.

Dihidropiridina: Un derivado parcialmente saturado de piridina, comúnmente utilizado en bloqueadores de los canales de calcio.

Singularidad: 2-((Z)-Prop-1-enil)piperidina es única debido a su patrón de sustitución y configuración específicos, que pueden conferir propiedades biológicas y químicas distintas en comparación con otros derivados de piperidina .

Comparación Con Compuestos Similares

Piperidine: The parent compound with a simple six-membered ring containing one nitrogen atom.

Dihydropyridine: A partially saturated derivative of pyridine, commonly used in calcium channel blockers.

Uniqueness: 2-((Z)-Prop-1-enyl)piperidine is unique due to its specific substitution pattern and configuration, which can impart distinct biological and chemical properties compared to other piperidine derivatives .

Propiedades

Número CAS |

206869-30-9 |

|---|---|

Fórmula molecular |

C8H15N |

Peso molecular |

125.21 g/mol |

Nombre IUPAC |

2-[(Z)-prop-1-enyl]piperidine |

InChI |

InChI=1S/C8H15N/c1-2-5-8-6-3-4-7-9-8/h2,5,8-9H,3-4,6-7H2,1H3/b5-2- |

Clave InChI |

VSTUPIHCUMAUGE-DJWKRKHSSA-N |

SMILES isomérico |

C/C=C\C1CCCCN1 |

SMILES canónico |

CC=CC1CCCCN1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.